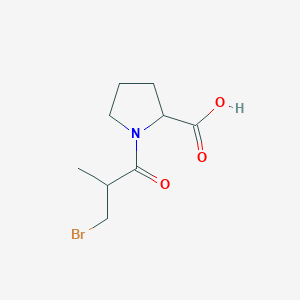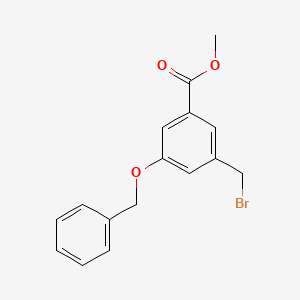
2-Ethyl-4-methyl imidazlium tetraphenyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl imidazlium tetraphenyl borate is a heterocyclic organic compound with the molecular formula C30H31BN2 and a molecular weight of 430.39154. This compound is known for its unique structure, which includes an imidazolium cation and a tetraphenylborate anion. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-Ethyl-4-methyl imidazlium tetraphenyl borate typically involves the reaction of 2-ethyl-4-methylimidazole with tetraphenylborate salts under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Ethyl-4-methyl imidazlium tetraphenyl borate undergoes various chemical reactions, including:
Oxidation: The imidazolium cation can be oxidized under specific conditions, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium cation to its corresponding imidazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetraphenylborate anion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyl-4-methyl imidazlium tetraphenyl borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl imidazlium tetraphenyl borate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on biomolecules, while the tetraphenylborate anion can stabilize the compound in various environments. These interactions can affect molecular pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Ethyl-4-methyl imidazlium tetraphenyl borate can be compared with other imidazolium-based compounds, such as:
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use as an ionic liquid in green chemistry applications.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Used in electrochemical applications due to its high ionic conductivity.
1-Hexyl-3-methylimidazolium chloride: Studied for its potential in biomass processing and extraction.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and tetraphenylborate anion, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C30H31BN2 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-1H-imidazol-1-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1 |
Clé InChI |
ARXCLKUJANCYCI-UHFFFAOYSA-O |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=NC(=C[NH2+]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)






![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)





